molecular formula C10H28OSi4 B3044371 CID 13434077 CAS No. 100031-92-3

CID 13434077

Cat. No.: B3044371
CAS No.: 100031-92-3
M. Wt: 276.67 g/mol
InChI Key: MVTPXEQXAROQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 13434077 is a chemical compound identified as a component of Citrus-derived essential oil (CIEO) through gas chromatography-mass spectrometry (GC-MS) analysis. Its structure, isolation, and mass spectral data are detailed in Figure 1 of . Its role in CIEO’s bioactivity (e.g., antimicrobial, antioxidant) is implied but requires further validation.

Properties

CAS No.

100031-92-3

Molecular Formula

C10H28OSi4

Molecular Weight

276.67 g/mol

InChI

InChI=1S/C10H28OSi4/c1-13(2,3)10(12-11,14(4,5)6)15(7,8)9/h11H,1-9H3

InChI Key

MVTPXEQXAROQSY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C([Si]O)([Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C([Si]O)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound with Chemical Abstracts Service number 13434077 involves several synthetic routes. One common method includes the reaction of specific starting materials under controlled conditions to yield the desired product. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure consistent quality and high yield. The use of advanced technologies such as automated reactors and real-time monitoring systems helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Abstracts Service number 13434077 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and application potential .

Scientific Research Applications

The compound with Chemical Abstracts Service number 13434077 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 13434077 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

Betulin (CID 72326)
  • Structure : A pentacyclic triterpene with hydroxyl and oleanane-type skeleton.
  • Key Differences: Betulin is larger (MW: 442.7 g/mol) and non-volatile compared to CID 13434077, which is likely smaller and volatile based on GC-MS elution .
  • Bioactivity : Betulin exhibits anti-inflammatory and anticancer properties, whereas this compound’s bioactivity remains uncharacterized .
Oscillatoxin D (CID 101283546)
  • Structure : A macrocyclic polyketide with conjugated double bonds.
  • Key Differences: Oscillatoxin D’s macrocyclic structure contrasts with this compound’s likely linear or monocyclic terpenoid backbone. Oscillatoxin D is cytotoxic, while this compound’s toxicity is undocumented .

Functional Analogues

1-(2-Methoxy-4-nitrophenyl)-4-(oxetane-3-yl)piperazine (CID 57416287)
  • Properties :
    • Molecular Weight: 142.20 g/mol
    • Solubility: 86.7 mg/mL (very soluble)
    • Log P: 0.03 (consensus)
  • Comparison: Unlike this compound, this synthetic piperazine derivative has high solubility and moderate lipophilicity, making it suitable for pharmaceutical applications.
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid (CID 10491405)
  • Properties :
    • Molecular Weight: 258.15 g/mol
    • Bioactivity: CYP1A2 inhibitor, high BBB permeability.
  • Comparison : The trifluoromethyl-oxadiazole moiety confers metabolic stability and target specificity, differing from this compound’s natural product profile .

Physicochemical Properties

Property This compound Betulin (CID 72326) CID 57416287 CID 10491405
Molecular Weight Not reported 442.7 g/mol 142.20 g/mol 258.15 g/mol
Solubility Likely low (volatile) Insoluble in water 86.7 mg/mL 0.199 mg/mL
Log P Estimated <3 6.34 0.03 2.03 (SILICOS-IT)
Bioactivity Undocumented Anti-inflammatory Synthetic intermediate CYP inhibition
Source Citrus essential oil Betula species Synthetic Synthetic
References

Q & A

Basic Research Question

Q: How should researchers formulate a focused research question for studying CID 13434077? A: A well-structured research question must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and incorporate frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time). For this compound, begin by defining the compound’s properties or mechanisms under investigation (e.g., "How does this compound inhibit Enzyme X in in vitro models?"). Avoid overly broad terms like "effects" or "impacts"; instead, specify variables (e.g., concentration, exposure duration). Use systematic literature reviews to identify gaps and refine hypotheses .

Basic Methodology

Q: What methodologies are suitable for initial characterization of this compound? A: Start with in silico analyses (e.g., molecular docking to predict binding affinity) followed by experimental validation. For physicochemical characterization, use techniques like HPLC for purity assessment, NMR for structural elucidation, and mass spectrometry for molecular weight confirmation. Document protocols rigorously, ensuring reproducibility by adhering to guidelines for experimental reporting (e.g., detailing reagent sources, equipment calibration) .

Advanced Experimental Design

Q: How can researchers design experiments to resolve contradictory data on this compound's mechanisms? A: Contradictions often arise from variability in experimental conditions (e.g., pH, temperature). Implement a factorial design to test interactions between variables systematically. For example, vary concentrations of this compound across multiple cell lines while controlling for metabolic activity. Use statistical tools like ANOVA with post-hoc tests to identify confounding factors. Replicate experiments in independent labs and share raw data via repositories to enhance validity .

Advanced Data Analysis

Q: What statistical approaches are recommended for multivariate analysis of this compound's biological effects? A: For multivariate datasets (e.g., transcriptomic or metabolomic profiles), apply dimensionality reduction techniques like PCA (Principal Component Analysis) to identify key variables. Machine learning models (e.g., random forests) can predict dose-response relationships. Validate findings using bootstrapping or cross-validation. Ensure transparency by reporting effect sizes, confidence intervals, and p-value corrections for multiple comparisons .

Basic Literature Review

Q: How to conduct a systematic literature review on this compound? A: Use databases like PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND [mechanism OR pharmacokinetics]"). Filter results by study type (e.g., in vivo, clinical trials) and publication date (last 5–10 years). Extract data into a matrix comparing methodologies, outcomes, and limitations. Tools like PRISMA flowcharts help document screening processes and reduce selection bias .

Advanced Interdisciplinary Integration

Q: How to integrate interdisciplinary methods (e.g., computational biology and wet-lab experiments) in studying this compound? A: Adopt a convergent approach:

Use computational models to generate hypotheses (e.g., protein-ligand interactions).

Validate predictions via in vitro assays (e.g., fluorescence quenching for binding affinity).

Apply bioinformatics tools (e.g., STRING database) to map signaling pathways.
Maintain consistency in data formats (e.g., FASTA for sequences, .csv for quantitative data) and use platforms like Galaxy for workflow integration .

Ethical Considerations

Q: What ethical guidelines apply to studies involving this compound in animal or human models? A: For preclinical studies, follow ARRIVE 2.0 guidelines for animal welfare, including sample size justification and humane endpoints. In human trials, obtain IRB approval and document informed consent. Address conflicts of interest (e.g., funding sources) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Data Contradiction Analysis

Q: How to address discrepancies between computational predictions and experimental results for this compound? A: Reconcile discrepancies by:

Re-evaluating model parameters (e.g., force fields in molecular dynamics simulations).

Testing alternative experimental conditions (e.g., varying ionic strength).

Performing sensitivity analyses to identify critical assumptions.
Publish negative results to contribute to meta-analyses and reduce publication bias .

Method Validation

Q: What steps ensure methodological robustness in studies on this compound? A:

Internal validation: Include positive/negative controls in each experiment (e.g., known inhibitors for enzymatic assays).

External validation: Collaborate with independent labs to replicate key findings.

Blinding: Use blinded analysis for subjective endpoints (e.g., histopathological scoring).

Pre-registration: Submit protocols to platforms like Open Science Framework before data collection .

Advanced Publication Standards

Q: How to structure a manuscript on this compound to meet journal requirements? A: Follow IMRaD (Introduction, Methods, Results, Discussion) format:

  • Introduction: Link this compound’s novelty to unresolved scientific challenges.
  • Methods: Cite prior protocols (e.g., "Synthesis followed Smith et al., 2020") and detail modifications.
  • Results: Use subheadings to separate findings (e.g., "Cytotoxicity in Primary Cells").
  • Discussion: Contrast results with literature, highlighting methodological differences. Adhere to journal-specific guidelines for figures, word limits, and supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.